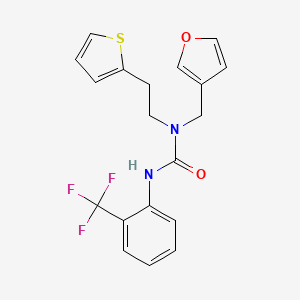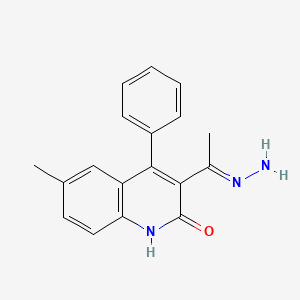
(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1-hydrazonoethyl)-6-methyl-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism Studies
- Research has shown that related compounds like 2-hydrazono-3-phenylquinazolin-4(3H)-ones predominantly exist as imino tautomers in DMSO solution. This tautomerism has been studied through NMR spectroscopy, providing insights into the structural properties of these compounds (Ghiviriga et al., 2009).
Synthesis and Antimicrobial Activity
- Some derivatives have been synthesized for potential use as antimicrobial agents. For instance, the creation of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives has shown promising antimicrobial properties (El-zohry & Abd-Alla, 2007).
Structural Elucidation and Crystal Studies
- The structures of compounds like 3-(hydrazonoethyl)quinolinones and 3-(hydroxyiminoethyl)quinolinones have been elucidated using NMR spectroscopy and X-ray diffraction, contributing to the understanding of their molecular structures (Mitsos et al., 1999).
Potential in Treating Neurodegenerative Diseases
- Certain quinoline derivatives, like (E)-6-Methyl-4'-amino-2-styrylquinoline, have been identified for their potential in diagnosing and treating protein misfolding diseases like Alzheimer's and Prion diseases. These compounds exhibit fluorescent emission in the NIR region and can interact with Aβ and prion fibrils (Staderini et al., 2013).
Anticancer Properties
- Some quinolinyl acrylate derivatives have shown efficacy against human prostate cancer cells in vitro and in vivo, suggesting their potential as therapeutic agents for cancer treatment (Rodrigues et al., 2012).
Propiedades
IUPAC Name |
3-ethanehydrazonoyl-6-methyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-9-15-14(10-11)17(13-6-4-3-5-7-13)16(12(2)21-19)18(22)20-15/h3-10H,19H2,1-2H3,(H,20,22)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEROSRGXGVHSE-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=NN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)/C(=N/N)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-3-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2981800.png)
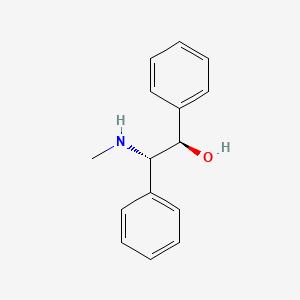
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2981804.png)
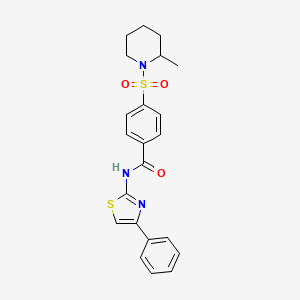
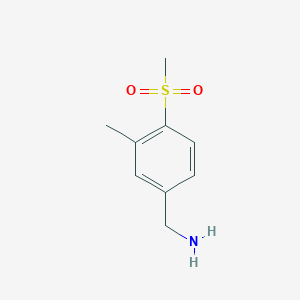
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)

![3-Bromo-4-[(2-cyanobenzyl)oxy]benzoic acid](/img/structure/B2981811.png)
![2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2981814.png)
